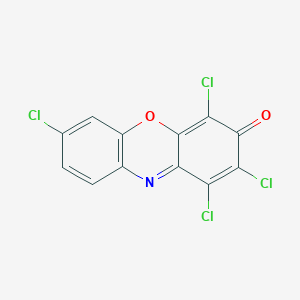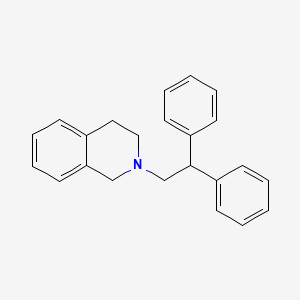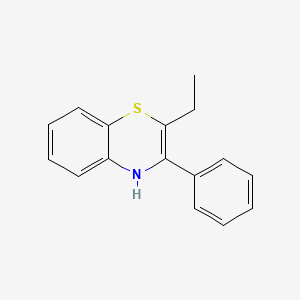
N~1~,N~1'~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) is an organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a peroxide linkage between two N1,N~4~-diphenylbenzene-1,4-diamine units. This structure imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) typically involves the reaction of N1,N~4~-diphenylbenzene-1,4-diamine with a peroxide source under controlled conditions. One common method is the reaction of N1,N~4~-diphenylbenzene-1,4-diamine with hydrogen peroxide in the presence of a catalyst, such as acetic acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate hydroperoxide, which subsequently decomposes to form the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can break the peroxide linkage, leading to the formation of N1,N~4~-diphenylbenzene-1,4-diamine and other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic media at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under mild to moderate conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents, with reactions conducted under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce amines and other reduced species. Substitution reactions can introduce halogens, nitro groups, and sulfonic acid groups into the aromatic rings.
科学的研究の応用
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of various functional materials.
Biology: It is employed in studies related to oxidative stress and antioxidant mechanisms, as well as in the development of bioactive compounds.
Medicine: Research on the compound’s potential therapeutic effects, including its antioxidant and anti-inflammatory properties, is ongoing.
Industry: The compound is used in the production of polymers, dyes, and other specialty chemicals, where its unique properties contribute to the performance and stability of the final products.
作用機序
The mechanism of action of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) involves its ability to undergo redox reactions, which can modulate oxidative stress and influence various biochemical pathways. The compound can interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage. Additionally, its aromatic structure allows it to participate in electron transfer processes, further contributing to its antioxidant activity.
類似化合物との比較
Similar Compounds
N~1~,N~4~-Diphenylbenzene-1,4-diamine: A precursor to the compound, known for its antioxidant properties.
N~1~,N~1’~-Peroxybis(N~1~,N~4~-dimethylbenzene-1,4-diamine): A similar compound with methyl groups instead of phenyl groups, exhibiting different reactivity and properties.
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diethylbenzene-1,4-diamine): Another analog with ethyl groups, used in similar applications but with distinct characteristics.
Uniqueness
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) stands out due to its unique peroxide linkage and the presence of phenyl groups, which enhance its stability and reactivity
特性
CAS番号 |
832731-32-5 |
|---|---|
分子式 |
C36H30N4O2 |
分子量 |
550.6 g/mol |
IUPAC名 |
4-N-(N-(4-anilinophenyl)anilino)peroxy-1-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C36H30N4O2/c1-5-13-29(14-6-1)37-31-21-25-35(26-22-31)39(33-17-9-3-10-18-33)41-42-40(34-19-11-4-12-20-34)36-27-23-32(24-28-36)38-30-15-7-2-8-16-30/h1-28,37-38H |
InChIキー |
HXWKZHBEQOIANZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)OON(C4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)



![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)



![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
